(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol
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Overview
Description
(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol typically involves multiple steps, including the protection of hydroxyl groups, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol: shares similarities with other silyl-protected cyclohexene derivatives.
This compound: is also related to compounds with similar functional groups, such as silyl ethers and methylene cyclohexenes.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H42O3Si2 |
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Molecular Weight |
398.7 g/mol |
IUPAC Name |
[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methyl-4-methylidenecyclohexen-1-yl]methanol |
InChI |
InChI=1S/C21H42O3Si2/c1-15-17(14-22)13-18(23-25(9,10)20(3,4)5)16(2)19(15)24-26(11,12)21(6,7)8/h18-19,22H,2,13-14H2,1,3-12H3/t18-,19-/m1/s1 |
InChI Key |
VGZOHLFLCSUXTE-RTBURBONSA-N |
Isomeric SMILES |
CC1=C(C[C@H](C(=C)[C@@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Canonical SMILES |
CC1=C(CC(C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Origin of Product |
United States |
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